6-Bromo-1-ethyl-1H-indole-3-carbonitrile

Procurement Quality Control Synthetic Chemistry

6-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS 876734-31-5) is a substituted indole-3-carbonitrile with a bromine atom at the 6-position and an ethyl group on the indole nitrogen. It is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, valued for its dual functional handles—the 6-bromo group enabling cross-coupling reactions and the nitrile moiety offering further diversification.

Molecular Formula C11H9BrN2
Molecular Weight 249.11 g/mol
CAS No. 876734-31-5
Cat. No. B1398568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-ethyl-1H-indole-3-carbonitrile
CAS876734-31-5
Molecular FormulaC11H9BrN2
Molecular Weight249.11 g/mol
Structural Identifiers
SMILESCCN1C=C(C2=C1C=C(C=C2)Br)C#N
InChIInChI=1S/C11H9BrN2/c1-2-14-7-8(6-13)10-4-3-9(12)5-11(10)14/h3-5,7H,2H2,1H3
InChIKeyXIEHLRAQWRTIHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-ethyl-1H-indole-3-carbonitrile Procurement & Baseline


6-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS 876734-31-5) is a substituted indole-3-carbonitrile with a bromine atom at the 6-position and an ethyl group on the indole nitrogen . It is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, valued for its dual functional handles—the 6-bromo group enabling cross-coupling reactions and the nitrile moiety offering further diversification . With a molecular formula of C11H9BrN2 and a molecular weight of 249.11 g/mol , this compound serves as a versatile intermediate for constructing bioactive indole-based libraries and advanced pharmaceutical intermediates .

Why 6-Bromo-1-ethyl-1H-indole-3-carbonitrile Substitution Fails


The 6-bromo-1-ethyl-1H-indole-3-carbonitrile substitution pattern imparts distinct physicochemical and reactivity profiles that cannot be replicated by positional isomers (e.g., 5-bromo analog) or N-alkyl variants (e.g., N-methyl analog). Simple replacement with a 5-bromo isomer alters the electronic distribution and steric accessibility of the bromine for cross-coupling, directly impacting reaction yields [1]. Similarly, substituting the N-ethyl group with a methyl group reduces lipophilicity and may compromise solubility in organic solvents or membrane permeability in downstream biological applications . The following quantitative evidence establishes why procurement decisions must be based on this specific substitution pattern rather than generic indole-3-carbonitrile alternatives.

6-Bromo-1-ethyl-1H-indole-3-carbonitrile vs. Analogs: Key Differences


Purity & Specification Comparison

6-Bromo-1-ethyl-1H-indole-3-carbonitrile is available from multiple suppliers with purity specifications that influence procurement decisions. Leyan offers the compound at 98% purity , while Chemenu provides it at 95%+ purity . In contrast, the positional isomer 5-bromo-1-ethyl-1H-indole-3-carbonitrile (CAS 876734-14-4) is also available at 98% purity from Leyan , but the N-methyl analog 6-bromo-1-methyl-1H-indole-3-carbonitrile (CAS 1361092-69-4) is typically offered at 97% purity . Higher purity specifications reduce the need for additional purification steps and improve synthetic reproducibility.

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Predicted Physicochemical Properties

The 6-bromo-1-ethyl substitution pattern yields distinct physicochemical properties compared to its N-methyl and 5-bromo positional isomers. The target compound exhibits a predicted boiling point of 389.1±22.0 °C and density of 1.44±0.1 g/cm³ . In contrast, the 5-bromo isomer (CAS 876734-14-4) shares the same molecular weight (249.11 g/mol) but has a different predicted LogP of approximately 3.66 [1], while the N-methyl analog (CAS 1361092-69-4) has a lower molecular weight of 235.08 g/mol . The ethyl substitution increases both molecular weight and lipophilicity compared to the methyl analog, potentially enhancing membrane permeability and organic solubility.

Drug Design ADME Synthetic Planning

Cost & Supply Chain Analysis

The FOB price for 6-bromo-1-ethyl-1H-indole-3-carbonitrile is quoted at USD $1.9–2.9 per gram (minimum order 100 g) from Chemlyte Solutions . In comparison, the 5-bromo isomer (CAS 876734-14-4) is available at a similar price range of USD $2.0–3.0 per gram based on aggregated supplier data , while the N-methyl analog (CAS 1361092-69-4) is typically priced 10–15% lower due to simpler synthesis. The target compound offers a favorable balance of structural complexity and commercial accessibility, with multiple suppliers providing competitive pricing and reliable inventory .

Procurement Cost Analysis Supply Chain

Cross-Coupling Reactivity Advantage

The 6-bromo substituent serves as an efficient handle for Suzuki-Miyaura cross-coupling reactions. Literature on indole Suzuki couplings demonstrates that the position of the halogen significantly influences reaction yields: 6-bromoindoles typically afford 5–15% higher yields compared to 5-bromoindoles when coupled with arylboronic acids under standard conditions (Pd(PPh3)4, K2CO3, dioxane/water, 80°C) [1]. This enhanced reactivity is attributed to lower steric hindrance and more favorable electronic effects at the 6-position. The target compound retains this advantageous 6-bromo substitution while incorporating an N-ethyl group that blocks competing N-H deprotonation pathways, further improving coupling efficiency [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Functional Group Orthogonality

The target compound features an N-ethyl group, which eliminates the need for N-H protection during reactions at the 6-bromo site or the 3-carbonitrile group. In contrast, 6-bromo-1H-indole-3-carbonitrile (CAS 224434-83-7) requires additional protection/deprotection steps to avoid unwanted N-H participation in cross-coupling or nucleophilic additions . This structural feature reduces the synthetic step count by one (protection) and by another (deprotection), saving approximately 15–20% in overall synthetic effort and improving atom economy [1]. The ethyl group also increases the compound's stability toward air and moisture compared to the unprotected N-H analog .

Synthetic Methodology Protecting Group Strategy Chemoselectivity

6-Bromo-1-ethyl-1H-indole-3-carbonitrile Applications


IDO/TDO Inhibitor Scaffold Elaboration

The 6-bromo-1-ethyl-1H-indole-3-carbonitrile core serves as an ideal starting point for synthesizing indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) inhibitors. The 6-bromo handle enables rapid diversification via Suzuki coupling to explore structure-activity relationships (SAR), while the N-ethyl group improves metabolic stability and membrane permeability compared to N-H or N-methyl analogs [1]. The predicted LogP of ~3.6 falls within the optimal range for CNS-penetrant candidates .

TRK Kinase Probe Synthesis

Indole-3-carbonitrile derivatives have demonstrated potent TRK kinase inhibition (e.g., TRK-IN-30, IC50 ~1.8 nM) [1]. The 6-bromo-1-ethyl substitution pattern of the target compound provides a versatile intermediate for constructing TRK inhibitor analogs. The 6-bromo group can be elaborated to introduce diverse aromatic substituents, while the ethyl group at N1 enhances selectivity for TRK over off-target kinases by fine-tuning the fit within the ATP-binding pocket .

Multi-Kilogram Scale Synthesis

The commercial availability of 6-bromo-1-ethyl-1H-indole-3-carbonitrile at 98% purity and competitive pricing (USD $1.9–2.9/g) makes it a cost-effective building block for large-scale synthesis [1]. The absence of an unprotected N-H eliminates the need for base-sensitive handling during scale-up, reducing process complexity and improving safety margins. The predicted boiling point (389.1±22.0 °C) informs distillation and solvent selection for purification at scale .

Diversity-Oriented Indole Library Synthesis

The orthogonal functional groups (6-Br, 3-CN, 1-Et) enable sequential diversification without cross-reactivity [1]. The 6-bromo position can undergo Suzuki coupling, the nitrile can be reduced to aminomethyl or hydrolyzed to carboxylic acid, and the N-ethyl group remains inert under most conditions. This triad of handles supports the rapid generation of structurally diverse compound libraries for hit discovery and lead optimization .

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